![molecular formula C15H19N3O2 B1518785 1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1118787-47-5](/img/structure/B1518785.png)
1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Descripción general
Descripción
1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound with a molecular formula of C15H19N3O2 and a molecular weight of 273.33 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Carboxylic Acid Functionalization
The carboxylic acid group at position 4 enables diverse derivatization reactions, critical for modifying pharmacological properties or creating prodrugs.
Esterification
Reaction with alcohols under acidic or coupling conditions yields esters. For example:
Conditions : Methanol, H
SO
, reflux .
Amide Formation
Activation to an acid chloride (e.g., using oxalyl chloride or SOCl
) enables coupling with amines:
Example : Reaction with 4-methoxy-[1,4′-bipiperidin]-1′-amine under basic conditions (triethylamine) at 100°C .
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Esterification | MeOH, H | |||
SO | ||||
, reflux | Methyl ester | 63% | ||
Amide Coupling | SOCl | |||
, R-NH | ||||
, Et | ||||
N | Substituted amide | 46–85% |
Decarboxylation
Thermal or basic conditions may induce decarboxylation, removing the carboxylic acid group:
Conditions : Heating in DMSO or aqueous NaOH .
Electrophilic Aromatic Substitution
The pyrazolo[3,4-b]pyridine core undergoes substitution at electron-rich positions (C5 or C6), influenced by substituents:
-
Nitration : HNO
/H
SO
introduces nitro groups.
Regioselectivity : The tert-butyl and cyclopropyl groups sterically hinder C6, directing reactions to C5 .
Cyclopropane Ring Modifications
The cyclopropyl group may undergo ring-opening under strong acidic/basic conditions or transition-metal catalysis:
Conditions : HCl in methanol at 50°C.
Tautomerism and Rearrangements
The 1H-pyrazolo[3,4-b]pyridine system exhibits tautomerism, though the 1H-form is thermodynamically favored (37 kJ/mol more stable than 2H-form) . Acidic conditions may shift tautomer equilibrium, altering reactivity.
Comparative Reactivity with Analogs
Structural analogs exhibit distinct reactivities due to substituent effects:
| Compound | Substituent (R
) | Key Reactivity Differences |
|----------|-----------------------|----------------------------|
| Target | tert-butyl | Enhanced steric hindrance reduces C6 reactivity |
| Analog 1 | Cyclohexyl | Lower solubility in polar solvents |
| Analog 2 | Methyl | Faster ester hydrolysis rates |
Key Research Findings
-
Amide Derivatives : Coupling with bipiperidine amines produced kinase inhibitors with IC
values <10 nM . -
Decarboxylation Stability : The tert-butyl group stabilizes the core against decarboxylation up to 170°C .
-
Biological Interactions : Amide derivatives show enhanced binding to CFTR protein compared to ester forms .
Aplicaciones Científicas De Investigación
Antiviral Applications
Recent studies have identified 1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid as a promising candidate for antiviral drug development. Specifically, it has shown potent antiviral activity against enteroviruses such as EV-D68, EV-A71, and CVB3.
Case Study: Antiviral Activity Against Enteroviruses
A detailed study published in the journal Nature reported that pyrazolopyridine analogs, including this compound, exhibited broad-spectrum antiviral activity against multiple strains of enteroviruses. The primary hit compound demonstrated an effective concentration (EC50) of 16.7 μM against EV-D68 and 8.1 μM against EV-A71 with high selectivity indices (SI) of 10.6 and 21.9 respectively .
Compound | Virus | EC50 (μM) | CC50 (μM) | SI |
---|---|---|---|---|
1-tert-butyl-6-cyclopropyl-3-methyl | EV-D68 | 16.7 ± 3.8 | 177.7 ± 11.5 | 10.6 |
1-tert-butyl-6-cyclopropyl-3-methyl | EV-A71 | 8.1 ± 0.7 | 177.7 ± 11.5 | 21.9 |
Other derivatives (e.g., compound 7d) | CVB3 | EC50 = 0.2 ± 0.1 | CC50 = 63.1 ± 8.4 | SI = 315.5 |
The study emphasized that these compounds target the viral protein 2C, which is crucial for viral replication and assembly . This highlights the potential of pyrazolopyridine derivatives in developing non-polio enterovirus antivirals.
Medicinal Chemistry
In addition to its antiviral properties, the compound is being explored for its potential in other therapeutic areas:
- Anticancer Research : Preliminary studies suggest that pyrazolopyridine derivatives may exhibit anticancer properties through modulation of specific signaling pathways involved in tumor growth and metastasis.
- Neuroprotective Effects : Some research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its efficacy and specificity against targeted pathogens. Studies have shown that modifications to the alkyl groups on the pyrazolo[3,4-b]pyridine core can significantly impact antiviral potency and selectivity .
Mecanismo De Acción
The mechanism by which 1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological system and the specific application.
Comparación Con Compuestos Similares
6-(tert-Butyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b]1,4-oxazine-3-carboxylic acid
Uniqueness: 1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific structural features, such as the presence of the cyclopropyl group and the tert-butyl group, which can influence its reactivity and biological activity.
Actividad Biológica
1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS Number: 1118787-47-5) is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H19N3O2
- Molecular Weight : 273.33 g/mol
- Structure : The compound features a pyrazolo[3,4-b]pyridine core substituted with tert-butyl and cyclopropyl groups.
Antiviral Activity
Recent studies have demonstrated that pyrazolopyridine derivatives exhibit broad-spectrum antiviral properties. Specifically, compounds similar to this compound have shown significant activity against enteroviruses such as EV-D68 and EV-A71. These compounds target the viral protein 2C, which is crucial for viral replication and assembly.
Table 1: Antiviral Efficacy of Pyrazolopyridine Derivatives
Compound | Target Virus | EC50 (μM) | Selectivity Index |
---|---|---|---|
Compound A | EV-D68 | 16.7 | 10.6 |
Compound B | EV-A71 | 8.1 | >500 |
These findings suggest that the compound could be a promising candidate for the development of antiviral therapies against non-polio enteroviruses .
Anticancer Activity
The pyrazolo[3,4-b]pyridine scaffold has also been explored for its anticancer properties. Studies indicate that compounds with this structure can inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. For example, certain derivatives have shown IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong inhibitory effects on cancer cell proliferation .
Table 2: CDK Inhibition by Pyrazolo[3,4-b]pyridine Derivatives
Compound | Target CDK | IC50 (µM) |
---|---|---|
Compound C | CDK2 | 0.36 |
Compound D | CDK9 | 1.8 |
In vitro studies have demonstrated that these compounds effectively inhibit cellular proliferation in various human tumor cell lines, including HeLa and HCT116 cells .
The biological activity of this compound is primarily attributed to its ability to modulate key enzymatic pathways involved in viral replication and cancer cell growth. Mechanistic studies reveal that:
- Inhibition of Viral Proteins : The compound binds to viral proteins essential for replication.
- CDK Inhibition : By inhibiting CDKs, the compound disrupts the normal cell cycle progression in cancer cells.
Case Studies
One notable study involved the synthesis and evaluation of various pyrazolopyridine derivatives for their antiviral properties against enteroviruses. The lead compound exhibited potent antiviral activity with a favorable safety profile in cellular assays . Another study focused on the anticancer potential of pyrazolo[3,4-b]pyridines, demonstrating significant tumor growth inhibition in xenograft models .
Propiedades
IUPAC Name |
1-tert-butyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-8-12-10(14(19)20)7-11(9-5-6-9)16-13(12)18(17-8)15(2,3)4/h7,9H,5-6H2,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICILRPWQMYTXTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.